Chlorophyll
Overview
Description
Chlorophyll is a green pigment found in virtually all photosynthetic organisms, including green plants, cyanobacteria, and algae. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. This compound absorbs energy from light, which is then used to convert carbon dioxide into carbohydrates .
Mechanism of Action
Target of Action
Chlorophyll’s primary target is light, specifically sunlight . It is a pigment that gives plants their green color and helps them create their own food through photosynthesis .
Mode of Action
This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . This compound and the complex of proteins it is associated with transfer electrons to molecules like ATP and NADPH, which can hold energy in bonds .
Biochemical Pathways
The this compound biosynthesis pathway in higher plants is complex and is mediated by more than 17 enzymes . The formation of this compound can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of this compound and heme; formation of a pyrrole ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrapyrrole having inversion of ring D, i.e., uroporphyrinogen III; synthesis of protoporphyrin IX via several decarboxylation and oxygenation reactions, and insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of this compound .
Pharmacokinetics
This compound and its semi-synthetic mixture of water-soluble sodium copper salts derived from this compound, known as Sodium Copper Chlorophyllin (SCC), have been shown to limit the uptake and bioavailability of certain carcinogens in vivo . A cross-over study in three volunteers that used accelerator mass spectrometry to study the pharmacokinetics of an ultra-low dose of aflatoxin-B1 found a 150-mg dose of either SCC or this compound could decrease absorption of aflatoxin-B1 .
Result of Action
The process of photosynthesis, facilitated by this compound, produces oxygen, which is released by the plant into the air . The energy absorbed from light is used to convert carbon dioxide (absorbed from the air) and water into glucose, a type of sugar . This glucose is then used by the plant to make new leaves and other plant parts .
Action Environment
The action of this compound is influenced by environmental factors such as light. This compound absorbs light, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules . The visible spectrum is the only part of the electromagnetic spectrum that can be seen by the human eye. It includes electromagnetic radiation whose wavelength is between about 400 nm and 700 nm . Red light has the longest wavelength and the least energy, while violet light has the shortest wavelength and the most energy .
Biochemical Analysis
Biochemical Properties
Chlorophyll plays a vital role in biochemical reactions, particularly in photosynthesis, where it absorbs light energy and converts it into chemical energy. It interacts with various enzymes and proteins, including those involved in the electron transport chain. The nature of these interactions is primarily driven by the energy transfer from this compound to these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound is essential for photosynthetic cells in plants, where it plays a critical role in capturing light energy and converting it into chemical energy .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in photosynthesis. It absorbs light energy, which excites its electrons and initiates the process of energy transfer. This energy is then used to drive the synthesis of ATP and NADPH, which are essential for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, when light sufficient to drive photosynthesis is applied to a leaf after a period of darkness, there is a transient rise in the level of this compound fluorescence . This indicates the reduction of electron carriers in the thylakoid membrane .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly photosynthesis. It interacts with various enzymes and cofactors in these pathways. For instance, it plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy and initiates the process of energy transfer .
Transport and Distribution
Within cells and tissues, this compound is primarily located in the chloroplasts, where it is involved in photosynthesis. It is transported and distributed within these cells through various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts, specifically in the thylakoid membranes. Here, it is involved in the light-dependent reactions of photosynthesis. This compound’s activity and function are directly related to its location within these cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorophyll can be extracted from plant material using various solvents. Common methods include grinding the plant material with acetone, ethanol, or methanol, followed by centrifugation to separate the this compound-containing supernatant . For large-scale preparations, techniques such as dioxane precipitation and column chromatography are employed .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, typically using solvents like acetone or ethanol. The plant material is ground, and the this compound is extracted using the chosen solvent. The extract is then purified using techniques such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Chlorophyll undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of this compound to pheophytin, which involves the removal of the central magnesium ion .
Common Reagents and Conditions: Common reagents used in this compound reactions include acids and bases for pH adjustments, and solvents like acetone and ethanol for extraction and purification. The oxidation of this compound typically requires the presence of oxygen or other oxidizing agents .
Major Products Formed: The major products formed from this compound reactions include pheophytin, chlorophyllide, and various this compound derivatives. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Chlorophyll has a wide range of scientific research applications. In chemistry, it is used as a natural dye and a photosensitizer in photochemical reactions . In biology, this compound is essential for studying photosynthesis and plant physiology . In medicine, this compound and its derivatives are investigated for their potential antioxidant, anti-inflammatory, and anticancer properties . In industry, this compound is used as a natural food coloring agent and in the production of health supplements .
Comparison with Similar Compounds
Chlorophyll is unique among pigments due to its central role in photosynthesis. Similar compounds include other photosynthetic pigments like carotenoids and phycobilins. Carotenoids absorb light in the blue and green regions of the spectrum, complementing the light absorption of this compound . Phycobilins, found in cyanobacteria and red algae, absorb light in the orange and red regions . These pigments work together with this compound to maximize the efficiency of light absorption in photosynthetic organisms .
List of Similar Compounds:- Carotenoids
- Phycobilins
- This compound b
- This compound c
- This compound d
- This compound e
This compound’s unique structure and function make it indispensable for photosynthesis and a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
479-61-8 |
---|---|
Molecular Formula |
C55H73MgN4O5+ |
Molecular Weight |
894.5 g/mol |
IUPAC Name |
magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H74N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3;/q;+2/p-1/b34-26+,44-28?,46-29?,47-30?,52-50?;/t32-,33-,37+,41+,51-;/m1./s1 |
InChI Key |
BAPACHZCGHDRCQ-VZWGJMBDSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] |
melting_point |
117 - 120 °C |
Key on ui other cas no. |
479-61-8 1406-65-1 |
physical_description |
Waxy blue-black solid; [Merck Index] |
Pictograms |
Health Hazard |
Related CAS |
18025-08-6 |
Synonyms |
chlorophyll a chlorophyll a2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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